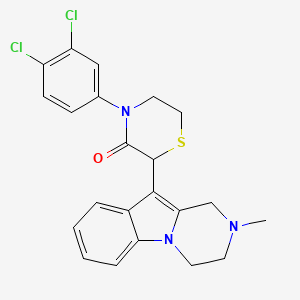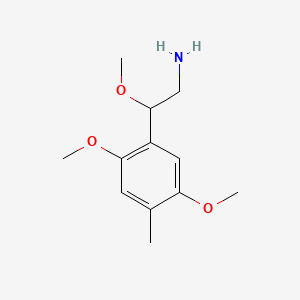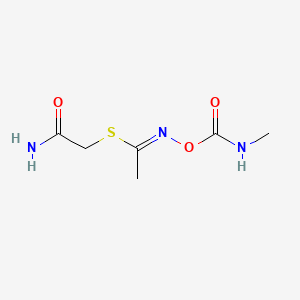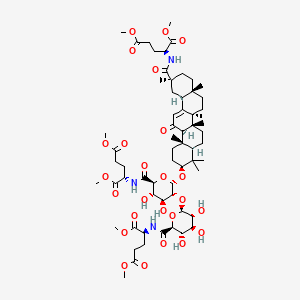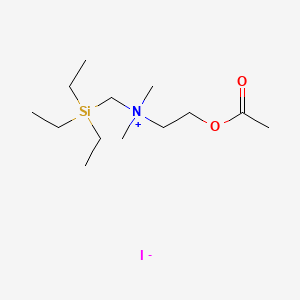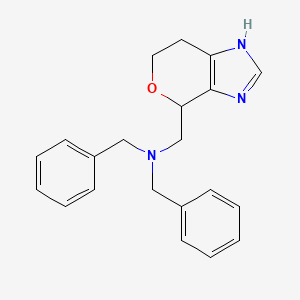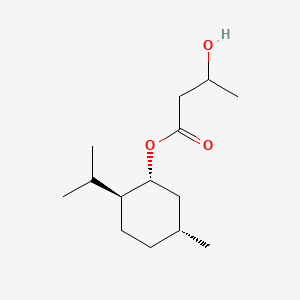
trans-3-(tert-Butyl)-4a,5,6,7,8,8a-hexahydrothiazolo(3,2-a)benzimidazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo(3,2-a)benzimidazole, 4a,5,6,7,8,8a-hexahydro-3-(1,1-dimethylethyl)-, HCl, trans- is a complex organic compound with the molecular formula C13-H20-N2-S.Cl-H and a molecular weight of 272.87 . This compound is known for its unique structural features, which include a thiazole ring fused to a benzimidazole ring, and a tert-butyl group at the 3-position. It is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of Thiazolo(3,2-a)benzimidazole, 4a,5,6,7,8,8a-hexahydro-3-(1,1-dimethylethyl)-, HCl, trans- typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Fusion with Benzimidazole: The thiazole ring is then fused with a benzimidazole ring through a series of condensation reactions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced at the 3-position using tert-butyl chloride in the presence of a strong base.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures .
Analyse Chemischer Reaktionen
Thiazolo(3,2-a)benzimidazole, 4a,5,6,7,8,8a-hexahydro-3-(1,1-dimethylethyl)-, HCl, trans- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or other reactive sites, using reagents like sodium hydride or alkyl halides.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Thiazolo(3,2-a)benzimidazole, 4a,5,6,7,8,8a-hexahydro-3-(1,1-dimethylethyl)-, HCl, trans- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Wirkmechanismus
The mechanism of action of Thiazolo(3,2-a)benzimidazole, 4a,5,6,7,8,8a-hexahydro-3-(1,1-dimethylethyl)-, HCl, trans- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
Vergleich Mit ähnlichen Verbindungen
Thiazolo(3,2-a)benzimidazole, 4a,5,6,7,8,8a-hexahydro-3-(1,1-dimethylethyl)-, HCl, trans- can be compared with other similar compounds, such as:
Thiazolo(3,2-a)benzimidazole derivatives: These compounds share the same core structure but differ in the substituents attached to the rings.
Benzimidazole derivatives: These compounds have a benzimidazole ring but lack the fused thiazole ring.
Thiazole derivatives: These compounds contain a thiazole ring but do not have the benzimidazole fusion.
The uniqueness of Thiazolo(3,2-a)benzimidazole, 4a,5,6,7,8,8a-hexahydro-3-(1,1-dimethylethyl)-, HCl, trans- lies in its specific combination of structural features, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
102612-96-4 |
|---|---|
Molekularformel |
C13H21ClN2S |
Molekulargewicht |
272.84 g/mol |
IUPAC-Name |
1-tert-butyl-4a,5,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]benzimidazole;hydrochloride |
InChI |
InChI=1S/C13H20N2S.ClH/c1-13(2,3)11-8-16-12-14-9-6-4-5-7-10(9)15(11)12;/h8-10H,4-7H2,1-3H3;1H |
InChI-Schlüssel |
HMCUTBPZERDYKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CSC2=NC3CCCCC3N12.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





